![molecular formula C18H22N2O3S B5845783 N-benzyl-4-[(ethylsulfonyl)(methyl)amino]-N-methylbenzamide](/img/structure/B5845783.png)
N-benzyl-4-[(ethylsulfonyl)(methyl)amino]-N-methylbenzamide
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Overview
Description
N-benzyl-4-[(ethylsulfonyl)(methyl)amino]-N-methylbenzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a benzamide core substituted with benzyl, ethylsulfonyl, and methylamino groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-[(ethylsulfonyl)(methyl)amino]-N-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
N-Benzylation: Benzyl chloride reacts with 4-aminobenzamide in the presence of a base such as sodium hydroxide to form N-benzyl-4-aminobenzamide.
Ethylsulfonylation: The intermediate N-benzyl-4-aminobenzamide is then treated with ethylsulfonyl chloride in the presence of a base like triethylamine to introduce the ethylsulfonyl group.
Methylation: Finally, the compound undergoes methylation using methyl iodide and a base such as potassium carbonate to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and ethylsulfonyl groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl group of the benzamide moiety, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and ethylsulfonyl positions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products:
Oxidation: Benzyl alcohol derivatives and sulfone products.
Reduction: Benzylamine derivatives and reduced benzamide products.
Substitution: Substituted benzyl and ethylsulfonyl derivatives.
Scientific Research Applications
N-benzyl-4-[(ethylsulfonyl)(methyl)amino]-N-methylbenzamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific enzymes or receptors.
Material Science: Used in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: Employed in biochemical assays to study enzyme inhibition, protein binding, and cellular uptake mechanisms.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-benzyl-4-[(ethylsulfonyl)(methyl)amino]-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The ethylsulfonyl and methylamino groups play a crucial role in enhancing its binding affinity and specificity.
Comparison with Similar Compounds
- N-benzyl-4-methylbenzenesulfonamide
- N-benzyl-4-aminobenzamide
- N-benzyl-4-[(methylsulfonyl)amino]benzamide
Comparison: N-benzyl-4-[(ethylsulfonyl)(methyl)amino]-N-methylbenzamide is unique due to the presence of both ethylsulfonyl and methylamino groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability, solubility, and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-benzyl-4-[ethylsulfonyl(methyl)amino]-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-4-24(22,23)20(3)17-12-10-16(11-13-17)18(21)19(2)14-15-8-6-5-7-9-15/h5-13H,4,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUBAPFGSWTTAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)N(C)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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